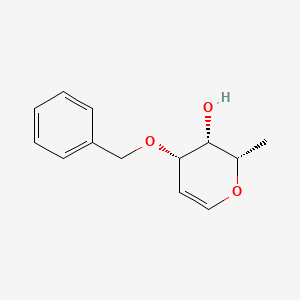

4-O-Benzyl-L-fucal

説明

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S)-2-methyl-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-13(14)12(7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSJWJXPMACIGC-WCFLWFBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C=CO1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 O Benzyl L Fucal and Its Precursors

Foundational Synthetic Routes to L-Fucals and their Adaptations

The synthesis of L-fucals, the foundational structure of 4-O-Benzyl-L-fucal, typically begins with more common monosaccharides. One established route involves the chemical modification of L-fucose, which is 6-deoxy-L-galactose. rsc.org A common precursor used in the synthesis of L-fucal derivatives is 3,4-di-O-acetyl-L-fucal. biomol.com This compound serves as a starting point for various synthetic transformations.

Adaptations of these foundational routes are often necessary to introduce specific protecting groups or to achieve desired stereoselectivity. For instance, the azidonitration of di-O-acetyl-L-fucal has been employed to create intermediate azidodeoxysugars, which are precursors to aminosugars like N-acetyl-L-fucosamine. rsc.org Another adaptation involves the use of L-rhamnal, a deacetylated form of L-fucal, in one-pot benzylation reactions.

Regioselective Benzylation Strategies for C-4 Functionalization

Achieving regioselective benzylation at the C-4 position is a critical step in the synthesis of this compound. This requires differentiating between the hydroxyl groups at the C-3 and C-4 positions of the L-fucal ring. Several strategies have been developed to accomplish this, primarily involving the use of protecting groups.

Employment of Silyl (B83357) Protection-Deprotection Sequences for Regiocontrol

A widely used strategy for achieving regiocontrol involves the use of sterically demanding silyl protecting groups. The triisopropylsilyl (TIPS) group is particularly effective in this role.

The synthesis often starts with 3,4-di-O-acetyl-L-fucal, which undergoes deacetylation followed by the introduction of a TIPS group at the 3-hydroxyl position. The steric bulk of the TIPS group effectively shields the 3-OH, directing the subsequent benzylation to the less hindered 4-OH position. This reaction is typically carried out using benzyl (B1604629) bromide in the presence of a palladium catalyst.

Following successful benzylation at the C-4 position, the TIPS group at C-3 can be selectively removed. This deprotection is often achieved through hydrogenation or by using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). Careful control of reaction conditions during hydrogenation is necessary to prevent the unintended removal of the benzyl group.

| Protecting Group | Key Features | Deprotection Methods |

| TMS (Trimethylsilyl) | Most reactive silyl ether. gelest.comresearchgate.net | Mild acidic conditions, fluoride ions. gelest.comresearchgate.net |

| TES (Triethylsilyl) | Reactivity between TMS and TBS. gelest.com | Formic acid in methanol (B129727) or methylene (B1212753) chloride, fluoride ions. nih.gov |

| TBS/TBDMS (tert-Butyldimethylsilyl) | Stable to a variety of reaction conditions. gelest.com | Fluoride ions, strong acids. gelest.com |

| TIPS (Triisopropylsilyl) | Sterically hindered, provides high selectivity. gelest.com | Fluoride ions, acidic conditions. |

| TBDPS (tert-Butyldiphenylsilyl) | Enhanced stability under acidic conditions. gelest.com | Fluoride ions. gelest.com |

Direct Benzylation Approaches for Hydroxyl Group Protection

Direct benzylation of L-fucal without the use of silyl protecting groups is another viable approach, though it can present challenges in achieving high regioselectivity. One method involves the use of sodium hydride (NaH) as a base to deprotonate the 4-OH of L-rhamnal in an aprotic solvent like tetrahydrofuran (B95107) (THF). Benzyl chloride is then added to effect the benzylation.

Another direct method utilizes organotin reagents. The reaction of a diol with dibutyltin (B87310) oxide forms a stannylene acetal, which can then be regioselectively benzylated. researchgate.net The choice of reagents and reaction conditions can influence which hydroxyl group is benzylated. For example, using trialkylsilane derivatives in combination with different acids can lead to either 4-O-benzyl or 6-O-benzyl ethers from 4,6-O-benzylidene acetals. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound Derivatives

Both convergent and divergent synthetic strategies are employed in the preparation of this compound and its derivatives.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. For example, a protected L-fucal unit could be synthesized separately and then coupled with another molecular fragment to form a more complex structure. This approach can be more efficient for the synthesis of large, complex molecules as it allows for the parallel construction of different parts of the molecule. researchgate.netbeilstein-journals.org

A divergent synthesis , on the other hand, starts from a common precursor that is sequentially modified to generate a library of related compounds. Starting with a core intermediate like this compound, various functional groups can be introduced at other positions on the fucose ring to create a range of derivatives. This strategy is particularly useful for exploring structure-activity relationships of a particular class of compounds. mdpi.com

Optimization of Reaction Parameters and Scale-Up Considerations in Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, as well as for ensuring the scalability of the synthesis. Key parameters that are often optimized include reaction time, temperature, solvent, and the choice and concentration of catalysts and reagents. whiterose.ac.uktandfonline.com

For instance, in the palladium-catalyzed benzylation of stannyl (B1234572) glycals, the use of PdCl₂(dppe) as a catalyst and the addition of Na₂CO₃ were found to promote a clean and accelerated reaction. acs.org The choice of solvent can also significantly impact the reaction outcome. diva-portal.org

Scale-up of the synthesis from laboratory to industrial production presents its own set of challenges. acs.org Traditional batch processes may suffer from variability, and parameters optimized on a small scale may need to be re-evaluated for larger-scale production. nih.gov The use of process analytical technology (PAT) and computational fluid dynamics (CFD) can aid in the design of scalable and robust processes. whiterose.ac.uk Factors such as mixing efficiency, heat transfer, and the handling of potentially hazardous reagents become increasingly important at larger scales. whiterose.ac.ukbeilstein-journals.org

| Parameter | Optimization Considerations | Scale-Up Challenges |

| Catalyst | Type, loading, and stability. acs.orgresearchgate.net | Cost, recovery, and deactivation. tandfonline.com |

| Solvent | Polarity, boiling point, and solubility of reagents. tandfonline.comdiva-portal.org | Volume, cost, and environmental impact. acsgcipr.org |

| Temperature | Reaction rate and selectivity. researchgate.net | Heat transfer and control in large reactors. whiterose.ac.uk |

| Reactant Concentration | Reaction kinetics and yield. beilstein-journals.org | Mixing efficiency and mass transfer limitations. whiterose.ac.uk |

| Reaction Time | Conversion and prevention of side reactions. | Ensuring complete reaction in large volumes. researchgate.net |

Reactivity and Transformation Chemistry of 4 O Benzyl L Fucal

Electrophilic Additions to the Glycal Double Bond

The electron-rich double bond of 4-O-Benzyl-L-fucal is susceptible to attack by electrophiles, leading to a variety of functionalized fucose derivatives. The benzyl (B1604629) group at the C-4 position exerts significant steric and electronic effects, which are crucial in controlling the stereoselectivity of these addition reactions.

Halogenation and Halofunctionalization Protocols

The addition of halogens and pseudohalogens across the double bond of glycals is a fundamental transformation in carbohydrate synthesis. In the case of this compound, these reactions proceed via the formation of a bridged halonium ion intermediate. The stereochemical outcome of the subsequent nucleophilic attack is influenced by factors such as the nature of the halogen, the solvent, and the protecting groups on the glycal. mdpi.com

For instance, the iodoamination of L-rhamnal derivatives, which are structurally related to L-fucal, demonstrates that the stereoselectivity is dependent on the protecting groups. mdpi.com While a detailed study specifically on this compound is not extensively documented in the provided results, the general principles of electrophilic halogenation suggest that the reaction would proceed with the initial formation of an iodonium (B1229267) ion. The subsequent attack by a nucleophile would likely occur from the face opposite to the bulky 4-O-benzyl group, leading to a high degree of stereocontrol.

Iron-catalyzed halogenation has also been reported as a method for the chlorination of aromatic carbonyl compounds, although its direct application to glycals like this compound is not specified. researchgate.net

Stereocontrolled Glycosylation Reactions

This compound is a valuable glycosyl donor in the synthesis of 2-deoxyglycosides. The stereochemical outcome of these glycosylation reactions is highly dependent on the reaction conditions and the nature of both the donor and the acceptor. acs.orgacademie-sciences.frrsc.orguniversiteitleiden.nlbeilstein-journals.orgnih.govresearchgate.net

Acid-catalyzed glycosylations using L-fucal derivatives are generally α-stereoselective. nih.gov The use of promoters like camphorsulfonic acid or triphenylphosphine (B44618) hydrogen bromide can lead to glycosylation without the competing Ferrier elimination, even with protecting groups like trialkylsilyl ethers and acetate (B1210297) esters at the allylic C-3 position. nih.gov

A notable example is the B(C6F5)3-catalyzed synthesis of deoxyglycosides from glycals. This metal-free method demonstrates substrate-controlled stereoselectivity, yielding 2,3-unsaturated α-O-glycosides with deactivated glycals and 2-deoxyglycosides with activated glycals that lack a leaving group at C-3. acs.orgdiva-portal.org For instance, the reaction of L-fucal with a model alcohol using this catalyst system resulted in good yield and high α-selectivity (15:1 α:β). acs.orgdiva-portal.org

The table below summarizes the results of B(C6F5)3-catalyzed glycosylation of various glycals, highlighting the α-selectivity achieved with L-fucal.

| Glycal Donor | Product | Yield (%) | α:β Ratio |

| D-Glucal | 4b | 86 | 3:1 |

| L-Fucal | - | - | 15:1 |

| D-Xylal | - | - | - |

| L-Rhamnal | - | - | 30:1 |

| Data sourced from The Journal of Organic Chemistry, 2019. acs.orgdiva-portal.org |

The nature of the protecting groups on both the glycosyl donor and acceptor plays a critical role in determining the stereoselectivity of glycosylation reactions. academie-sciences.frrsc.orgcoleparmer.com Ether-type non-participating protecting groups, such as the benzyl group in this compound, are often employed at the C-2 position to favor the formation of 1,2-cis glycosides. beilstein-journals.org These ether groups are less electron-withdrawing than ester groups, making the glycosyl donor more reactive (armed). beilstein-journals.org

Studies on fucosyl donors have shown that both acyl and benzyl protecting groups can lead to the formation of the desired 1,2-cis (α) fucosyl linkages. acs.orgacs.org The presence of a bulky protecting group at C-6, such as a trityl ether, can enhance α-selectivity by sterically shielding the β-face of the donor. academie-sciences.fr Conversely, a large silyl (B83357) group at C-3 can push a C-2 benzyl group towards the anomeric center, hindering β-attack. academie-sciences.fr

In the context of this compound, the benzyl group at the 4-position influences the conformation of the pyranose ring, which in turn affects the accessibility of the anomeric center to the incoming nucleophile. While direct studies on the effect of the 4-O-benzyl group in fucal on glycosylation selectivity are not detailed in the provided results, research on related systems indicates that remote protecting groups can significantly impact the stereochemical outcome. beilstein-journals.orgrsc.org

The reactivity of both the glycosyl donor and the acceptor is a decisive factor for the yield and stereoselectivity of a glycosylation reaction. academie-sciences.frrsc.orguniversiteitleiden.nlresearchgate.netnih.gov The reactivity of glycosyl donors can be modulated by altering the protecting groups. For example, donors with electron-donating groups like benzyl ethers are generally more reactive ("armed") than those with electron-withdrawing groups like benzoates ("disarmed"). beilstein-journals.org

A systematic study on the reactivity of 2-azidofucosyl (FucN3) donors, which are valuable for synthesizing N-acetylfucosamine-containing oligosaccharides, revealed that more reactive nucleophiles and electron-withdrawing benzoyl groups on the donor favor the formation of β-glycosides. acs.orgacs.org Conversely, poorly reactive nucleophiles and electron-donating protecting groups on the donor favor the formation of α-glycosides. acs.orgacs.org This suggests that a more reactive donor like this compound would likely favor α-glycosylation with less reactive acceptors.

The following table illustrates the effect of donor and acceptor reactivity on the stereoselectivity of glycosylation with FucN3 donors.

| Donor Protecting Groups | Acceptor | α:β Ratio |

| Di-O-benzyl | Ethanol (most nucleophilic) | Non-selective |

| Di-O-benzoyl | Ethanol | Moderate β-selectivity |

| Di-O-benzyl | Secondary carbohydrate alcohol (weak nucleophile) | High α-selectivity |

| Data sourced from The Journal of Organic Chemistry, 2017. acs.org |

Hydrofunctionalization Reactions

Hydrofunctionalization, the addition of H-X across a double bond, is another important transformation of glycals. While specific examples detailing the hydrofunctionalization of this compound are not extensively covered in the provided search results, related reactions provide insight. For example, the hydroacetoxylation of an azidoglycal derived from L-fucal using acetic anhydride (B1165640) and hydrogen bromide in acetic acid has been reported. nih.gov This suggests that similar additions of H-X, where X could be a variety of functional groups, are feasible with this compound.

Furthermore, methods for the anti-Markovnikov hydrofunctionalization of olefins have been developed, which could potentially be applied to glycals. acs.org Palladium-catalyzed intermolecular hydroamination of allenes also presents a relevant synthetic strategy. researchgate.net

Nucleophilic Reactions and Substitutions at the Glycal System

While electrophilic additions are the predominant reactions of the glycal double bond, this compound can also participate in nucleophilic reactions. The benzyl group can be substituted by other functional groups through nucleophilic substitution reactions. Additionally, the hydroxyl group at the C-3 position can act as a nucleophile. The C4 benzyl group in this compound directs reactivity toward the C3 hydroxyl, facilitating selective reactions at this position.

Nucleophile-dependent regioselective reactions have been observed in related systems, such as (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines, where the outcome depends on the nature of the attacking nucleophile. nih.gov This principle could be applicable to reactions involving the glycal system of this compound.

Rearrangement Pathways: Ferrier-Type Rearrangangements and Related Processes

The Ferrier rearrangement is a notable reaction of glycals, such as this compound, involving a nucleophilic substitution at the anomeric carbon (C-1) accompanied by an allylic shift of the double bond from the C1-C2 to the C2-C3 position. wikipedia.orgresearchgate.net This transformation is typically catalyzed by a Lewis acid, which facilitates the formation of a delocalized allyloxocarbenium ion intermediate. wikipedia.org This reactive intermediate then reacts with a nucleophile, such as an alcohol, to produce 2,3-unsaturated glycosides. wikipedia.orgresearchgate.net

The stereoselectivity of the Ferrier rearrangement can be influenced by several factors, including the nature of the glycal, the nucleophile, and the catalyst used. For instance, studies on acetylated L-fucal, a related derivative, have shown that reactions with diosgenin (B1670711) in the presence of iron(III) chloride lead to a mixture of α and β anomers, with the β anomer being predominant. acs.orgnih.gov Specifically, the reaction of acetylated L-fucal yielded an α/β ratio of approximately 1:4. acs.org The slower reaction rate of fucal derivatives compared to other glycals in these rearrangements has also been noted. acs.org

The mechanism of the Ferrier rearrangement is thought to proceed via an S_N2' substitution on the dioxolenium ion formed from the glycal. acs.org The orientation of the substituent at C-4 is crucial; for the reaction to proceed via anchimeric assistance, the C3 and C4 substituents must be in an antiperiplanar arrangement, a condition not met in fucal derivatives. acs.org

In addition to O-glycosides, the Ferrier rearrangement can be adapted to form C-glycosides by using silanes as nucleophiles. wikipedia.org For example, the reaction with triethylsilane can produce 2,3-unsaturated deoxy sugars. wikipedia.org

Other rearrangement reactions, such as the Wolff and Fries rearrangements, are also significant in organic synthesis but are generally associated with different classes of starting materials, like α-diazocarbonyl compounds and aryl esters, respectively, rather than directly with fucals like this compound. wikipedia.orgorganic-chemistry.orgaakash.ac.in

Oxidation and Reduction Chemistry of the Fucal Scaffold

The fucal scaffold of this compound is susceptible to both oxidation and reduction reactions, allowing for the synthesis of a variety of derivatives.

Oxidation:

The double bond and the hydroxyl group in the fucal structure are potential sites for oxidation. The oxidation of the free hydroxyl group can lead to the formation of the corresponding ketone. For instance, direct alcohol oxidation of a related 2,3-unsaturated fucoside yields α-L-aculose. acs.org General methods for the oxidation of alcohols, such as using Dess-Martin periodinane, can be employed. acs.org The double bond can also be targeted. Oxidative cleavage of benzyl ethers can be achieved using reagents like sodium bromate (B103136) (NaBrO3) in the presence of sodium dithionite (B78146) (Na2S2O4), which is compatible with various functional groups. rsc.org The selective oxidation of benzyl alcohol to benzaldehyde (B42025) has been extensively studied and can be achieved using various catalytic systems, including those based on gold, copper-nickel nanoparticles, and potassium ferrate (K2FeO4). science.gov

Reduction:

The double bond in the fucal ring can be reduced through catalytic hydrogenation. For example, the reduction of a 2,3-unsaturated fucoside using a rhodium-alumina (Rh-Al2O3) catalyst yields the corresponding saturated 2-deoxyglycoside. acs.org This method is a common strategy to access 2-deoxy and 2,6-dideoxy sugar derivatives. acs.org

The following table summarizes some of the key oxidation and reduction reactions applicable to the fucal scaffold:

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Alcohol Oxidation | Dess-Martin periodinane | Ketone (e.g., α-L-aculose) | acs.org |

| Alkene Reduction | Rh-Al2O3 | Saturated 2-deoxyglycoside | acs.org |

| Oxidative Debenzylation | NaBrO3 / Na2S2O4 | Aldehyde/Carboxylic Acid | rsc.org |

Selective Chemical Manipulation of the Benzyl Protecting Group

The benzyl group in this compound serves as a crucial protecting group for the hydroxyl function at the C-4 position. Its introduction and removal are key steps in the synthetic application of this compound. morressier.com

The benzylation of hydroxyl groups in carbohydrates is a fundamental transformation in carbohydrate chemistry. mdpi.com Several methods have been developed to achieve this, ranging from classical Williamson ether synthesis to more specialized techniques for regioselective protection.

A common method involves the use of a strong base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide (BnBr). mdpi.comnih.govorganic-chemistry.org This approach is widely used for the benzylation of carbohydrate hydroxyls. mdpi.com To improve the efficiency of this reaction, particularly for hindered hydroxyl groups, phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) can be added, which can significantly reduce reaction times. organic-chemistry.org

For substrates that are sensitive to basic conditions, benzylation can be performed under acidic or neutral conditions. organic-chemistry.org Benzyl trichloroacetimidate, for example, allows for benzylation under acidic catalysis. organic-chemistry.org Another approach for selective benzylation utilizes silver(I) oxide (Ag2O) or silver carbonate (Ag2CO3) as a promoter, which can offer mild reaction conditions and high yields, even for base-labile substrates. organic-chemistry.orgnih.gov

The table below outlines several common benzylation methodologies:

| Reagent System | Conditions | Substrate Applicability | Reference |

| NaH / BnBr | Anhydrous THF or DMF | General, including hindered hydroxyls | mdpi.comorganic-chemistry.org |

| Ag2O / Alkyl Halide | - | Symmetrical diols for monoprotection | organic-chemistry.org |

| Ag2CO3 / BnBr | - | Base-labile substrates | nih.gov |

| Benzyl trichloroacetimidate | Acidic conditions | Substrates unstable to base | organic-chemistry.org |

| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) / TfOH | Acid-catalyzed | Various functionalized alcohols | organic-chemistry.org |

The removal of the benzyl protecting group is as critical as its introduction. The choice of debenzylation method often depends on the other functional groups present in the molecule to ensure selectivity.

The most common method for debenzylation is catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. morressier.commdpi.com This method is generally efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org However, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. researchgate.net To circumvent this, transfer hydrogenation using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.org

Oxidative cleavage provides an alternative to reductive methods. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers, although methods for simple benzyl ethers using photoirradiation have also been developed. organic-chemistry.org Other oxidative systems include sodium bromate (NaBrO3) with sodium dithionite (Na2S2O4), which has been shown to be compatible with sensitive groups like azides. rsc.org A combination of 4,4'-bis-(dichloroiodo)-biphenyl and tetraethylammonium (B1195904) bromide (TEAB) has also been reported for selective debenzylation at room temperature. tandfonline.com

Debenzylation can also be achieved under acidic conditions using strong acids, but this is limited to acid-insensitive substrates. organic-chemistry.org Lewis acids such as tin(IV) chloride (SnCl4) have been shown to selectively cleave benzyl esters while leaving benzyl ethers intact. dal.ca

Here is a summary of various debenzylation strategies:

| Reagent/Method | Conditions | Selectivity/Compatibility | Reference |

| Pd/C, H2 | Catalytic hydrogenation | Not compatible with reducible groups | morressier.commdpi.com |

| Pd/C, Formic Acid | Transfer hydrogenation | Alternative to H2 gas | organic-chemistry.org |

| DDQ | Oxidative cleavage | Effective for p-methoxybenzyl ethers; photoirradiation for benzyl ethers | organic-chemistry.org |

| NaBrO3 / Na2S2O4 | Biphasic oxidative conditions | Compatible with azides | rsc.org |

| 4,4'-bis-(dichloroiodo)-biphenyl / TEAB | Room temperature | Mild and selective | tandfonline.com |

| SnCl4 | Lewis acid | Selective for benzyl esters over benzyl ethers | dal.ca |

Applications of 4 O Benzyl L Fucal in Advanced Organic Synthesis

As a Chiral Building Block in Complex Carbohydrate Synthesis

Carbohydrates are inherently chiral molecules, and utilizing them as starting materials is a powerful strategy in organic chemistry known as chiral pool synthesis. numberanalytics.com This approach leverages the defined stereochemistry of molecules like L-fucose to build complex targets without the need for creating chirality from scratch. numberanalytics.com 4-O-Benzyl-L-fucal, as a derivative of L-fucose, serves as an ideal chiral building block for synthesizing a wide array of complex molecules, including glycosides and other carbohydrate derivatives. numberanalytics.comrroij.com

The synthesis of oligosaccharides requires precise control over the formation of glycosidic bonds, a process heavily influenced by the protecting groups on the carbohydrate building blocks. uu.nlacademie-sciences.fr this compound is an example of an "armed" glycosyl donor. nih.govacs.org The electron-donating nature of the benzyl (B1604629) ether group at the C4 position increases the reactivity of the glycal, making it more prone to react with a glycosyl acceptor. researchgate.net

This "armed" property is crucial for stereoselective glycosylations. Armed donors, such as those with benzyl or silyl (B83357) ether groups, are well-suited for creating challenging 1,2-cis fucosamine (B607565) linkages. nih.govacs.org This selectivity is rationalized by the formation of a reactive oxocarbenium ion intermediate that is preferentially attacked from its α-face. nih.gov In contrast, "disarmed" donors, which have electron-withdrawing protecting groups like acyl esters, tend to favor the formation of β-linked products via an SN2-like reaction. nih.govacs.org This differential reactivity allows for controlled, stepwise oligosaccharide assembly. researchgate.net For instance, a more reactive "armed" donor can be selectively coupled to an acceptor in the presence of a less reactive "disarmed" donor, a key strategy in programmable one-pot synthesis. researchgate.netrsc.org

Table 1: Influence of Protecting Groups on Fucosyl Donor Reactivity and Selectivity

| Fucosyl Donor Protecting Group | Donor Type | Reactivity | Predominant Product Linkage |

| Benzyl Ether (e.g., 4-O-Benzyl) | Armed | High | 1,2-cis (α) nih.govacs.org |

| Acyl Ester (e.g., 4-O-Acetyl) | Disarmed | Lower | 1,2-trans (β) nih.govacs.org |

Glycomimetics are molecules designed to mimic the structure of natural carbohydrates to elicit specific biological responses. This compound is a key intermediate in the synthesis of these compounds. Its structure can be chemically modified to create analogs that may have improved stability, bioavailability, or binding affinity to biological targets. For example, the glycal double bond can be functionalized to introduce non-native groups, or the sugar ring can be altered, leading to novel scaffolds that are crucial in drug discovery and chemical biology.

Precursor for the Synthesis of Deoxysaccharide Scaffolds

Deoxysaccharides, which lack one or more hydroxyl groups, are common components of many natural products, including various antibiotics. researchgate.net Glycals, such as L-fucal and its protected derivatives, are the most common starting materials for the synthesis of 2-deoxysaccharides and 2,6-dideoxysaccharides. acs.orgacs.org

This compound serves as a direct precursor for these scaffolds. The benzyl group protects the C4-hydroxyl, allowing chemists to perform selective reactions at other positions, particularly across the C1-C2 double bond. acs.org Acid-catalyzed additions of nucleophiles to the glycal are a common method to generate 2-deoxyglycosides. acs.orgnih.gov The choice of catalyst and reaction conditions is critical to control the stereochemical outcome of the newly formed glycosidic bond at the anomeric center (C1). acs.orgresearchgate.net

Role in the Synthetic Construction of Bio-relevant Molecular Frameworks

For example, the synthesis of the oligosaccharide moieties of the antitumor antibiotics musettamycin (B1204778) and aclacinomycin A involves the condensation of various protected sugar units. tandfonline.com The assembly strategies for these complex trisaccharides often rely on fucal-derived building blocks to construct the required deoxysugar sequences. tandfonline.com The inherent chirality and functionality of this compound make it an essential starting point for generating these specific and complex structures.

Contributions to Novel Synthetic Methodology Development in Glycoscience

The use of building blocks like this compound has been instrumental in advancing synthetic methodologies in glycoscience. Protecting groups are no longer seen as simple masks but as critical tools that influence the reactivity and stereochemical outcome of glycosylation reactions. academie-sciences.frresearchgate.net

The benzyl ether in this compound exemplifies this principle. As an "arming" group, it enhances the reactivity of the fucal donor. researchgate.net This concept underpins the development of many powerful synthetic strategies, including:

Chemoselective Glycosylations : By pairing an "armed" donor (like a benzyl-protected fucal) with a "disarmed" donor (like an acetyl-protected one), chemists can achieve selective reaction of the armed donor, enabling the synthesis of branched oligosaccharides. rsc.org

Stereoselective Control : The use of non-participating protecting groups like benzyl ethers at the C2-position (or in glycals, which lack a C2 substituent) is a cornerstone strategy for synthesizing 1,2-cis glycosidic linkages, which are often challenging to construct. researchgate.net The influence of remote protecting groups, such as the 4-O-benzyl group, on the stereochemical outcome is an area of ongoing research that refines these synthetic methods.

The systematic study of how different protecting groups on fucal donors affect reactivity and selectivity has provided a more rational basis for planning complex oligosaccharide syntheses. nih.govacs.org

Mechanistic Investigations of Reactions Involving 4 O Benzyl L Fucal

Elucidation of Stereochemical Control in Glycosylation Pathways

The stereochemical outcome of glycosylation reactions—the formation of either an α- or β-glycosidic linkage—is heavily dictated by the nature of the protecting groups on the glycosyl donor. In the case of fucosyl donors, including those derived from 4-O-benzyl-L-fucal, the protecting groups at the C3 and C4 positions play a crucial role in directing the stereoselectivity of the reaction. acs.org

Studies comparing fucosazide donors with different protecting groups have revealed clear trends. Donors protected with electron-donating groups, such as the benzyl (B1604629) ethers found in 3,4-di-O-benzyl-L-fucosyl donors, are considered "reactive" donors. acs.orgacs.org These reactive donors tend to favor the formation of α-glycosidic bonds, especially when paired with poorly reactive nucleophiles like secondary carbohydrate alcohols. acs.org Conversely, the use of electron-withdrawing protecting groups, such as benzoyl esters, leads to "disarmed" donors that are less reactive and tend to favor the formation of β-glycosides, particularly with more reactive nucleophiles. acs.org

The mechanism for this control is thought to involve a balance between SN1-like and SN2-like pathways. acs.org For a reactive donor like a this compound derivative, the reaction with a less reactive alcohol is believed to proceed through a more dissociative, SN1-like mechanism involving a glycosyl cation intermediate. This allows the acceptor to attack from the thermodynamically favored alpha face. In contrast, a more reactive nucleophile can attack a disarmed donor via a concerted, SN2-like pathway, leading to inversion of stereochemistry and the formation of a β-linkage. acs.orgacs.org The use of ether as a cosolvent has also been found to surprisingly increase β-selectivity in some cases, a phenomenon rationalized by its influence on the reaction mechanism. acs.org

Research into fucosazide donors highlights the distinct stereochemical outcomes based on protecting group strategy. The following table summarizes the glycosylation of various acceptors with both benzylated and benzoylated L-fucosazide donors.

Table 1: Influence of Donor Protecting Groups on Glycosylation Stereoselectivity

| Glycosyl Donor | Acceptor | Product | Yield (%) | α/β Ratio |

|---|---|---|---|---|

| 3,4-di-O-benzyl-L-fucosazide | n-Butanol | Butyl fucosaminide | 81 | >20:1 |

| Isopropanol | Isopropyl fucosaminide | 85 | >20:1 | |

| Cyclohexanol | Cyclohexyl fucosaminide | 68 | 8:1 | |

| Diacetone-D-glucose | Disaccharide | 83 | >20:1 | |

| 3,4-di-O-benzoyl-L-fucosazide | n-Butanol | Butyl fucosaminide | 62 | 1:1.5 |

| Isopropanol | Isopropyl fucosaminide | 48 | 1:3 | |

| Cyclohexanol | Cyclohexyl fucosaminide | 40 | 1:1.5 | |

| Diacetone-D-glucose | Disaccharide | 55 | 3:1 |

Data sourced from a study on the reactivity and selectivity of 2-azidofucosyl donors. acs.org

Studies on Reaction Intermediates and Transition State Structures

Understanding the transient species formed during a reaction is key to unraveling its mechanism. For glycosylations involving this compound derivatives, investigations have successfully identified key reaction intermediates. When fucosazide donors are activated using a powerful reagent combination like diphenyl sulfoxide (B87167) (Ph₂SO) and triflic anhydride (B1165640) (Tf₂O) at low temperatures, distinct intermediates can be observed. acs.orgnih.gov

Low-temperature ¹H NMR studies on a 3,4-di-O-benzyl-L-fucosazide donor revealed the formation of two anomeric species upon activation: a covalent α-triflate and an α-oxosulfonium triflate. acs.orgnih.gov These intermediates are relatively unstable, beginning to decompose at temperatures above -20°C. acs.orgnih.gov The corresponding intermediates formed from a di-O-benzoyl donor proved to be more stable, with decomposition setting in around 0°C. acs.orgnih.gov This difference in stability is consistent with the higher reactivity of the benzyl-protected donor.

The prevailing mechanistic model suggests that these activated donors can react through different transition states depending on the nucleophilicity of the glycosyl acceptor. acs.org

SN2-like Pathway: More reactive acceptors are proposed to attack the covalent triflate or oxosulfonium triflate intermediates directly in an SN2-like fashion. This leads to an inversion of the anomeric configuration, favoring the formation of β-glycosides.

SN1-like Pathway: Less reactive acceptors are more likely to react via an SN1-like pathway. This involves the dissociation of the triflate to form a transient oxocarbenium ion. acs.orgacs.org The acceptor then attacks this planar or near-planar cation, typically from the less hindered α-face, resulting in α-glycosides. acs.org

In some cases, such as the reaction of 3,4-di-O-benzyl-L-rhamnal (a structurally related glycal), the formation of a mixture of glycoside stereoisomers suggests that the reaction proceeds through a stabilized carbo-oxonium ion, supporting the SN1-like pathway. mdpi.com

Table 2: Reactive Intermediates Detected by Low-Temperature NMR

| Donor Species | Activating Agent | Detected Intermediates | Decomposition Temperature |

|---|---|---|---|

| 3,4-di-O-benzyl-L-fucosazide | Ph₂SO / Tf₂O | α-triflate, α-oxosulfonium triflate | Starts at -20°C |

| 3,4-di-O-benzoyl-L-fucosazide | Ph₂SO / Tf₂O | α-triflate, α-oxosulfonium triflate | Starts at 0°C |

Data derived from low-temperature NMR activation studies. acs.orgnih.gov

Kinetic and Thermodynamic Analyses of Key Reaction Pathways

While detailed quantitative kinetic and thermodynamic parameters for reactions of this compound are not extensively published, the relative reactivity of different fucosyl donors provides significant insight into the kinetics of these glycosylation reactions. acs.orgacs.org The rate of reaction is strongly influenced by the electronic properties of the protecting groups.

The benzyl groups on this compound are electron-donating, which increases the electron density of the pyranose ring. This electronic effect stabilizes the transition state leading to the formation of the key oxocarbenium ion intermediate, thereby accelerating the reaction. libretexts.org This is why benzyl-protected donors are termed "reactive" or "armed." acs.org In contrast, electron-withdrawing benzoyl groups destabilize the cationic intermediate, slowing the reaction and rendering the donor "disarmed." acs.org Across a range of glycosylation reactions, donors protected with benzyl groups consistently outperform benzoylated donors in terms of yield, which is a direct reflection of more favorable reaction kinetics. acs.org

Thermodynamic considerations also play a role in stereoselectivity. The stability of the final glycosidic product can influence the outcome, particularly in reactions that are reversible or under thermodynamic control. However, most modern glycosylations are designed to be under kinetic control, where the relative energies of the transition states determine the product ratio. mdpi.com For instance, the destabilization of a potential glycosyl cation intermediate by certain protecting groups can be a critical factor that shifts the reaction toward a specific stereochemical outcome. researchgate.net

Detailed kinetic analyses of glycosylation reactions often involve techniques such as monitoring reaction progress over time to determine rate constants. For more complex systems, such as enzyme-catalyzed reactions, rapid-mixing stopped-flow techniques are used to measure pre-steady-state kinetics and define dissociation rate constants for reactants and cofactors. acs.org Such rigorous analyses provide a quantitative basis for understanding the reaction mechanism.

Influence of Substituent Effects and Reaction Conditions on Reactivity and Selectivity

The outcome of glycosylation reactions involving this compound is highly sensitive to a variety of factors, including the nature of other substituents on the glycal, the reactivity of the glycosyl acceptor, and the specific reaction conditions employed.

Substituent Effects:

Donor Protecting Groups: As established, the choice between electron-donating benzyl ethers and electron-withdrawing acyl groups (like benzoyl) at positions C3 and C4 is a primary determinant of reactivity and selectivity. acs.orgacs.org Benzyl groups activate the donor, generally favoring higher yields and α-selectivity with less reactive acceptors. acs.org

Glycosyl Acceptor Reactivity: The nucleophilicity of the acceptor alcohol has a profound effect on the stereochemical course of the reaction. acs.org Highly reactive primary alcohols are more likely to engage in an SN2-like pathway, leading to β-products, especially with disarmed donors. acs.org Less reactive secondary alcohols, including bulky carbohydrate-based acceptors, tend to react via an SN1-like pathway, favoring the formation of α-glycosides. acs.orgacs.org

Reaction Conditions:

Solvent: The choice of solvent can modulate the stability of intermediates and transition states. The use of ether as a cosolvent, for example, has been shown to increase the proportion of β-glycoside product, a counterintuitive result given that ether is often used to promote α-linkages. acs.org This highlights the complex role of the solvent in the reaction mechanism.

Catalyst/Promoter: In many glycosylation reactions, Lewis acids are used to activate the glycal donor. acs.org The choice and amount of catalyst can be optimized to improve yield and selectivity. For example, in B(C₆F₅)₃-catalyzed glycosylations, a catalyst loading of 5 mol% was found to be optimal. acs.org

Temperature: Temperature affects reaction rates and can influence selectivity. Low-temperature conditions are often essential for trapping and observing reactive intermediates, as seen in the NMR studies of fucosyl donor activation. acs.orgnih.gov In other cases, elevated temperatures are required to drive the reaction to completion. acs.org

Table 3: Effect of Reaction Parameters on Glycosylation of Fucosazide Donors

| Factor | Variation | Observed Outcome |

|---|---|---|

| Donor Protecting Group | Benzyl (electron-donating) | Higher reactivity/yield, favors α-selectivity with weak nucleophiles. acs.org |

| Benzoyl (electron-withdrawing) | Lower reactivity/yield, favors β-selectivity with strong nucleophiles. acs.org | |

| Acceptor Nucleophilicity | High (e.g., n-Butanol) | Increased proportion of β-product. acs.org |

| Low (e.g., secondary carbohydrate) | High α-selectivity. acs.org | |

| Solvent | Ether as cosolvent | Increased β-selectivity. acs.org |

Table summarizes general trends observed in fucosazide glycosylation studies. acs.org

Spectroscopic Techniques for In Situ Reaction Monitoring and Intermediate Detection

Direct observation of reactive intermediates provides invaluable evidence for proposed reaction mechanisms. For reactions involving this compound and its derivatives, advanced spectroscopic techniques are employed for in situ monitoring.

The most definitive evidence for intermediates in fucosyl glycosylation comes from low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov By activating a 3,4-di-O-benzyl-L-fucosazide donor with diphenyl sulfoxide and triflic anhydride at -80°C in an NMR tube, researchers were able to record the ¹H NMR spectrum of the resulting mixture. acs.orgnih.gov This experiment allowed for the direct detection and characterization of two new transient species: a covalent α-glycosyl triflate and an α-oxosulfonium triflate. acs.orgnih.gov Monitoring the spectra while gradually warming the sample provided information on the stability and decomposition of these key intermediates. acs.orgnih.gov

Other spectroscopic methods are also widely used for real-time reaction monitoring in organic synthesis, offering complementary information:

Raman Spectroscopy: This technique is effective for monitoring reactions in microfluidic devices and is relatively insensitive to water, making it suitable for analyzing reactions in aqueous suspensions. nist.gov It can be used to track the depletion of reactants and the formation of products by monitoring characteristic vibrational bands, such as the C=C stretching vibration. nist.gov

Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection IR (ATR-IR) allow for in situ exploration of reaction mechanisms by monitoring changes in vibrational modes as the reaction proceeds. rsc.org

UV-Vis Spectroscopy: While less structurally informative than NMR or Raman, UV-Vis can be used to monitor reactions involving chromophoric species, tracking the disappearance of reactants or the appearance of products over time. researchgate.net

These in situ methods are crucial for building a comprehensive picture of a reaction, allowing chemists to move beyond analyzing only the starting materials and final products to understanding the dynamic pathway that connects them. researchgate.netannualreviews.org

Advanced Analytical and Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration, Conformation, and Purity Determination

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of molecular structure, configuration, and conformation.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-O-Benzyl-L-fucal, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the fucal ring, the methyl group, the benzylic methylene (B1212753) group, and the aromatic protons of the benzyl (B1604629) group.

Key expected regions and signals include:

Aromatic Protons: Signals typically appearing in the downfield region (δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl ring.

Anomeric Proton: A characteristic signal for the H-1 proton on the fucal ring, the chemical shift of which is sensitive to the stereochemistry at the anomeric center.

Benzyl Protons: The two protons of the benzylic methylene group (–OCH₂Ph) would likely appear as two distinct signals (due to diastereotopicity) or a singlet, typically in the range of δ 4.5-5.0 ppm.

Fucal Ring Protons: Protons attached to the sugar ring (H-2, H-3, H-4, H-5) would resonate in the region of approximately δ 3.5-4.5 ppm. Their specific shifts and coupling constants (J-values) are critical for determining the relative stereochemistry of the chiral centers.

Methyl Protons: The methyl group protons (H-6) of the L-fucose moiety would typically appear as a doublet in the upfield region (around δ 1.2-1.4 ppm).

Analysis of the coupling constants between adjacent protons helps establish the dihedral angles between them, which is crucial for confirming the stereochemical configuration and preferred conformation of the pyranoid ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (CH₂) | 4.5 - 5.0 | Singlet or AB quartet |

| Fucal Ring (H-1 to H-5) | 3.5 - 4.5 | Multiplets |

| Methyl (CH₃) | 1.2 - 1.4 | Doublet |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom.

Key expected signals include:

Aromatic Carbons: Signals for the phenyl ring carbons are expected between δ 127-138 ppm. The carbon atom attached to the methylene group (ipso-carbon) would have a distinct chemical shift.

Glycosidic Carbons: The carbons of the fucal ring would appear in the δ 60-100 ppm region. The anomeric carbon (C-1) is particularly informative and resonates at a characteristic chemical shift.

Benzylic Carbon: The carbon of the benzylic methylene group is expected around δ 70-75 ppm.

Methyl Carbon: The C-6 methyl carbon would be found in the upfield region of the spectrum, typically around δ 16-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 127 - 138 |

| Fucal Ring (C-1 to C-5) | 60 - 100 |

| Benzylic (CH₂) | 70 - 75 |

| Methyl (CH₃) | 16 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. sdsu.edu It is used to trace the connectivity of the entire spin system within the fucal ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It allows for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu It is crucial for identifying connections across quaternary carbons and between different functional groups, such as the linkage between the benzyl group and the C-4 oxygen of the fucal ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the stereochemistry and conformation of the molecule, for instance, by observing spatial relationships between protons on the fucal ring and the benzyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy. nih.gov This allows for the confident determination of its elemental composition and molecular formula. For this compound (C₁₃H₁₆O₃), HRMS would confirm the expected exact mass. Furthermore, by analyzing the fragmentation patterns under tandem MS (MS/MS) conditions, researchers can gain insights into the molecule's structure and identify characteristic fragment ions, such as the loss of the benzyl group, which can be invaluable for monitoring chemical reactions and identifying intermediates and byproducts.

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure Determination

Although no published crystal structure for this compound was found, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.govmdpi.com If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com Most importantly, it would allow for the unambiguous determination of the absolute configuration of all stereocenters in the molecule, confirming the L-configuration of the fucose moiety. The solid-state conformation and intermolecular interactions, such as hydrogen bonding, could also be elucidated. nih.gov

Chromatographic Techniques for Separation, Purity Profiling, and Reaction Monitoring in Complex Mixtures

Chromatographic methods are essential for the separation, purification, and purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound samples. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a water/acetonitrile or water/methanol (B129727) gradient, would be suitable for separating the target compound from starting materials, reagents, and byproducts. The retention time provides a qualitative measure for identification, while the peak area allows for quantitative assessment of purity.

Gas Chromatography (GC): For volatile derivatives of this compound, GC can be an effective analytical technique. It offers high resolution and is often coupled with mass spectrometry (GC-MS) for definitive peak identification.

Thin-Layer Chromatography (TLC): TLC is widely used for rapid, qualitative monitoring of reaction progress. By spotting the reaction mixture on a TLC plate (e.g., silica gel) and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), one can visualize the consumption of starting materials and the formation of the product. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

These techniques are crucial not only for isolating the final product in high purity but also for monitoring the progress of its synthesis in real-time.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the qualitative monitoring of reactions involving this compound. This technique allows for the swift separation of compounds in a mixture, providing immediate feedback on the consumption of starting materials and the formation of products.

Stationary and Mobile Phases: For a compound with the polarity of this compound, silica gel 60 F254 plates are the most commonly utilized stationary phase. The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297), is typically employed. The ratio of these solvents is adjusted to achieve optimal separation, where the desired product has a retention factor (Rf) value ideally between 0.3 and 0.5 for clear separation from both starting materials and byproducts.

Visualization Techniques: Since this compound is not colored, specific visualization methods are required. The presence of the benzyl group allows for visualization under ultraviolet (UV) light at a wavelength of 254 nm, where the aromatic ring will quench the fluorescence of the indicator in the TLC plate, appearing as a dark spot. For more definitive identification, especially for compounds lacking a UV chromophore, chemical staining is employed. A common staining reagent for carbohydrates is a p-anisaldehyde solution or a sulfuric acid solution in ethanol, followed by gentle heating. These reagents react with the carbohydrate moiety to produce distinctly colored spots, confirming the presence of the sugar derivative.

Table 1: Illustrative TLC Data for a Reaction Involving a Benzylated Fucal Derivative

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |

| Starting Material (e.g., L-fucal) | 7:3 | 0.6 | p-Anisaldehyde stain |

| This compound | 7:3 | 0.4 | UV (254 nm), p-Anisaldehyde stain |

| Byproduct | 7:3 | 0.2 | p-Anisaldehyde stain |

Column Chromatography (Flash, Preparative)

Following successful reaction completion as indicated by TLC, column chromatography is the primary method for the purification of this compound on a preparative scale. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through a column by a mobile phase.

Flash vs. Preparative Chromatography: Flash chromatography, a modification of traditional column chromatography, utilizes positive pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations. This is the most common method for routine purifications in a research setting. Preparative column chromatography operates under gravity flow and is typically used for larger scale purifications or for separations requiring very high resolution.

Stationary and Mobile Phases: Similar to TLC, silica gel is the standard stationary phase for the purification of this compound. The mobile phase composition is typically determined by prior TLC analysis. A slightly less polar solvent system than that used for TLC is often chosen to ensure good separation on the column. For instance, if a 7:3 hexane:ethyl acetate mixture provides an optimal Rf on TLC, an 8:2 or 9:1 mixture might be used to start the column elution, with the polarity gradually increased (gradient elution) if necessary to elute the desired compound.

Procedure and Fraction Analysis: The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected sequentially. Each fraction is analyzed by TLC to identify those containing the pure this compound. Fractions containing the pure product are then combined and the solvent is removed under reduced pressure to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high precision and to resolve enantiomeric or diastereomeric mixtures.

Purity Assessment: For purity analysis, reversed-phase HPLC is a common method for protected carbohydrates like this compound. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. The hydrophobic benzyl group allows for good retention and separation on a C18 column. The purity is determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Conditions for Purity Analysis of a Benzylated Monosaccharide

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Chiral Resolution: To confirm the stereochemical integrity of this compound and to separate it from any potential D-enantiomer, chiral HPLC is employed. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides, or chiral polymers. The choice of the CSP and the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) is crucial for achieving baseline separation of the enantiomers.

Chiroptical Methods (e.g., Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Confirmation

Chiroptical methods are essential for the unambiguous confirmation of the absolute stereochemistry of chiral molecules like this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. For this compound, the presence of the benzyl group, which is a chromophore, allows for the measurement of an induced CD spectrum in the UV region. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration at the stereogenic centers of the fucal moiety. Comparison of the experimental CD spectrum with that of a known standard or with theoretically calculated spectra can provide definitive proof of the L-configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays the optical rotation over a range of wavelengths and exhibits characteristic curves, known as Cotton effect curves, in the vicinity of an absorption band of a chromophore. Similar to CD, the shape and sign of the Cotton effect in the ORD spectrum of this compound, influenced by the benzylic chromophore, are directly related to its stereochemistry. This technique provides complementary information to CD for the stereochemical assignment.

Theoretical and Computational Chemistry Studies on 4 O Benzyl L Fucal Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 4-O-Benzyl-L-fucal. wikipedia.orgscispace.comnih.gov These computational approaches allow for the determination of various molecular properties that are often difficult to measure experimentally.

DFT has become a popular method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org It is used to calculate the electronic structure, optimized geometry, and vibrational frequencies of molecules. conicet.gov.arresearchgate.net For instance, methods like B3LYP in combination with basis sets such as 6-311G(d,p) are commonly employed to obtain reliable results for organic molecules. researchgate.net The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy, though often at a greater computational expense. utah.edu These methods, such as the complete-active-space self-consistent-field (CASSCF) approach, are particularly useful for studying excited electronic states and complex electronic structures. colostate.edu For radicals derived from similar benzyl-containing structures, ab initio calculations have been used to predict transition energies and ionization potentials. colostate.edu

The molecular electrostatic potential (MEP) map, generated from the calculated electron density, is used to identify the electrophilic and nucleophilic sites within a molecule. conicet.gov.ar Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This information is crucial for predicting the regioselectivity of chemical reactions involving this compound.

Table 1: Calculated Electronic Properties of a Representative Benzyl-Containing Compound (Illustrative)

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |

Note: This table is illustrative and based on typical values for similar organic molecules. Specific calculations for this compound would be required for precise data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. pku.edu.cnplos.org For a molecule like this compound, MD simulations can reveal the preferred conformations in different environments, such as in solution or in a crystal lattice. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the potential energy surface and the identification of stable and metastable conformational states. mdpi.com

The conformational landscape of this compound is influenced by the rotational freedom around its single bonds, particularly the glycosidic linkage and the bonds associated with the benzyl (B1604629) protecting group. MD simulations can map out this landscape, identifying the most populated conformations and the energy barriers between them. mdpi.com This information is crucial for understanding its biological activity and its behavior in chemical reactions, as the conformation can significantly impact recognition by enzymes or reagents.

Intermolecular interactions play a critical role in the properties and function of molecules. nih.gov MD simulations can be used to study how this compound interacts with other molecules, such as solvents, reagents, or biological macromolecules. researchgate.net By analyzing the trajectories from MD simulations, one can identify and quantify various types of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-stacking interactions involving the benzyl group. rsc.org For instance, the analysis of intermolecular hydrogen bonding is important for understanding the stability of protein-ligand complexes. researchgate.net

Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular interactions in the solid state. conicet.gov.arrsc.org This method maps the electron distribution of a molecule within a crystal, highlighting regions of close contact with neighboring molecules. The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. rsc.org

Table 2: Common Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Description | Importance for this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Interactions with solvent molecules (e.g., water, alcohols) and active sites of enzymes. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of molecular complexes and crystal packing. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzyl group can participate in stacking interactions with other aromatic systems. |

| C-H···π Interactions | A type of hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system as the acceptor. | Can influence the conformation and binding of the benzyl group. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models and interpretation of the experimental spectra. researchgate.netunimib.it For this compound, these predictions can be invaluable for structural elucidation and for understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like Gauge-Including Atomic Orbital (GIAO), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net The accuracy of these predictions has become comparable to experimental determination for many classes of organic compounds. researchgate.net By comparing the calculated chemical shifts with the experimental NMR spectrum of this compound, one can confirm the molecular structure and assign the resonances to specific atoms.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) and Raman spectra. conicet.gov.arresearchgate.net These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. researchgate.net The comparison between the calculated and experimental vibrational spectra aids in the assignment of the observed vibrational modes to specific molecular motions. idpublications.org

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. conicet.gov.ar This allows for the assignment of electronic transitions observed in the experimental spectrum. For benzyl-containing radicals, ab initio calculations have also been used to estimate transition energies. colostate.edu

The agreement between the computationally predicted spectroscopic parameters and the experimental data serves as a crucial validation of the chosen theoretical model and the optimized molecular geometry. mdpi.com Discrepancies can point to the need for more sophisticated theoretical methods or can reveal interesting physical phenomena not captured by the initial model.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative Example for a Similar Compound)

| Spectroscopic Technique | Experimental Value | Calculated Value | Computational Method |

| ¹H NMR (δ, ppm) | 7.35 (m, 5H, Ar-H) | 7.30-7.40 | GIAO-B3LYP/6-311G(d,p) |

| ¹³C NMR (δ, ppm) | 138.2 (Ar-C) | 137.9 | GIAO-B3LYP/6-311G(d,p) |

| IR (cm⁻¹) | 3030 (Ar C-H stretch) | 3045 (scaled) | B3LYP/6-311++G(d,p) |

| UV-Vis (λmax, nm) | 258 | 260 | TD-DFT/B3LYP/6-311++G(d,p) |

Note: This table is for illustrative purposes. Actual data would require specific experimental measurements and calculations for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com For reactions involving this compound, these methods can provide a molecular-level understanding of reaction pathways, identify key intermediates, and characterize the structures and energies of transition states. mdpi.comresearchgate.net

The primary goal of these studies is to map the potential energy surface (PES) of the reaction. The PES connects the reactants, intermediates, transition states, and products. By locating the stationary points on the PES (minima corresponding to stable species and first-order saddle points corresponding to transition states), a detailed reaction mechanism can be constructed.

Transition State Theory: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. researchgate.net Vibrational frequency calculations are then performed to confirm that the located structure is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Reaction Pathways: For many reactions, there can be multiple competing pathways. Computational studies can evaluate the energetics of these different pathways to predict the major product. mdpi.com For example, in stereoselective reactions, calculations can help to understand the origin of the observed stereoselectivity by comparing the activation energies of the transition states leading to the different stereoisomers. rsc.org

Solvent Effects: The solvent can have a significant impact on reaction mechanisms and energetics. Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models (including individual solvent molecules in the calculation), can be used to account for these effects. researchgate.netaps.org

By combining computational results with experimental observations, a comprehensive understanding of the reaction mechanism can be achieved. This knowledge is crucial for optimizing reaction conditions and for designing more efficient and selective synthetic methods.

Table 4: Key Parameters Obtained from Computational Studies of Reaction Mechanisms

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |

| Reaction Energy (ΔG_rxn) | The free energy difference between the products and the reactants. | Indicates the thermodynamic favorability of the reaction (negative for exergonic, positive for endergonic). |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the bonding changes that occur during the reaction. |

| Imaginary Frequency | The single negative vibrational frequency of a transition state. | Confirms the structure as a true transition state and describes the motion over the energy barrier. |

In Silico Design of Novel Reactivity and Stereoselective Synthetic Strategies

The insights gained from theoretical and computational studies of this compound can be leveraged for the in silico design of novel reactivity and the development of new stereoselective synthetic strategies. mdpi.com This approach involves using computational tools to predict the outcome of reactions and to design new catalysts or reagents that can achieve desired chemical transformations with high efficiency and selectivity.

Designing for Novel Reactivity: By understanding the electronic structure and reactivity of this compound through quantum chemical calculations, it is possible to predict how it will behave with a variety of reagents. scispace.com This knowledge can be used to design new reactions that exploit specific features of the molecule. For example, the molecular electrostatic potential map can guide the choice of reagents for site-selective functionalization. Computational screening of potential catalysts can also be performed to identify those that are most likely to promote a desired reaction. propulsiontechjournal.com

Developing Stereoselective Synthetic Strategies: Stereoselectivity is a critical aspect of organic synthesis, particularly for carbohydrates. Computational methods can be used to design strategies that favor the formation of a specific stereoisomer. researchgate.net This is often achieved by designing catalysts or chiral auxiliaries that create a chiral environment around the reacting molecules.

DFT calculations can be used to model the transition states of competing stereochemical pathways. rsc.org By comparing the energies of these transition states, the stereochemical outcome of a reaction can be predicted. This information can then be used to modify the catalyst or substrate to enhance the desired stereoselectivity. For example, in organocatalysis, computational studies can help to understand the non-covalent interactions between the catalyst, substrate, and reagents that are responsible for stereocontrol. uni-giessen.de

Molecular dynamics simulations can also play a role in the design of stereoselective reactions by providing insights into the conformational preferences of the reactants and the catalyst-substrate complexes. springermedizin.de This information can be used to design systems where the reactants are pre-organized in a way that favors the desired stereochemical outcome.

The in silico design approach can significantly accelerate the discovery and optimization of new synthetic methods by reducing the number of experiments that need to be performed. It allows for a more rational and targeted approach to catalyst and reaction design, ultimately leading to more efficient and sustainable chemical processes.

Table 5: Computational Approaches in the Design of Stereoselective Syntheses

| Computational Method | Application | Outcome |

| Density Functional Theory (DFT) | Calculation of transition state energies for different stereoisomeric pathways. | Prediction of the major stereoisomer and the enantiomeric or diastereomeric excess. |

| Molecular Dynamics (MD) | Conformational analysis of catalyst-substrate complexes. | Identification of key intermolecular interactions that control stereoselectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large catalyst systems, such as enzymes. | Understanding the role of the catalyst's active site in stereochemical control. |

| Virtual Screening | Screening of libraries of potential catalysts or chiral auxiliaries. | Identification of promising candidates for experimental testing. |

Future Perspectives and Emerging Research Avenues in 4 O Benzyl L Fucal Chemistry

Development of Green and Sustainable Synthetic Methodologies for its Preparation and Transformations

The increasing global focus on environmental concerns is driving a shift in synthetic chemistry towards greener and more sustainable practices. researchgate.net The synthesis and transformation of carbohydrate derivatives like 4-O-Benzyl-L-fucal are no exception. Future research will prioritize the development of protocols that minimize environmental impact by reducing waste and avoiding hazardous reagents. researchgate.netresearchgate.net

Key areas of development include: